Metiltrifluoroborato de potasio

Descripción general

Descripción

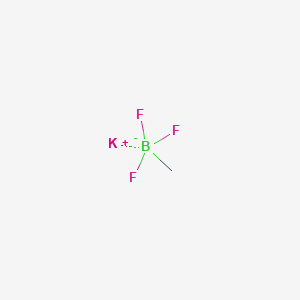

Potassium methyltrifluoroborate is an inorganic compound with the chemical formula CH₃BF₃K. It belongs to the class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a crucial reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Potassium methyltrifluoroborate is characterized by its stability and reactivity, which are crucial for its role in cross-coupling reactions. The compound primarily participates in the Suzuki-Miyaura cross-coupling reaction , where it acts as a nucleophilic boron reagent. This reaction allows for the coupling of aryl or vinyl halides with organoboron compounds to form substituted products, making KMeBF₃ an essential tool in synthetic organic chemistry.

Key Mechanism:

- Target of Action : Organic substrates in cross-coupling reactions.

- Mode of Action : Acts as a nucleophile, forming new carbon-carbon bonds.

- Biochemical Pathways : Primarily involves the Suzuki-Miyaura mechanism, which facilitates the coupling process under basic conditions with palladium catalysts.

Applications in Scientific Research

Potassium methyltrifluoroborate has a wide array of applications across various fields:

- Organic Synthesis :

- Medicinal Chemistry :

- Material Science :

- Biological Applications :

Case Study 1: Synthesis of Substituted Purines

Recent research demonstrated the successful application of potassium methyltrifluoroborate in synthesizing substituted purines via palladium-catalyzed cross-coupling with halopurines. The study reported high yields when using specific palladium catalysts under optimized conditions, showcasing the reagent's effectiveness in producing biologically relevant compounds .

Case Study 2: Industrial Applications

In industrial settings, potassium methyltrifluoroborate has been employed for large-scale production processes utilizing continuous-flow chemistry techniques. This method enhances scalability and efficiency, allowing for the synthesis of various organic compounds while maintaining high purity levels .

Mecanismo De Acción

Target of Action

Potassium methyltrifluoroborate is primarily used as a reagent in organic synthesis . Its primary targets are organic substrates that undergo C-Methylation . The compound is particularly useful in the methylation of substrates with some methylating agents .

Mode of Action

Potassium methyltrifluoroborate interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organic boron compound (like Potassium methyltrifluoroborate) and a halide catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by Potassium methyltrifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the formation of modified purines and aryl chlorides .

Pharmacokinetics

Its stability and reactivity in various conditions make it a valuable tool in organic chemistry .

Result of Action

The result of Potassium methyltrifluoroborate’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This includes the preparation of modified purines and the coupling of aryl chlorides .

Action Environment

Potassium methyltrifluoroborate is stable and reactive in various environments, making it a versatile reagent in organic synthesis . It is moisture- and air-stable, and it can withstand strong oxidative conditions . These properties allow Potassium methyltrifluoroborate to maintain its efficacy and stability in a wide range of conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of methylboronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and yields a stable product. Another method involves the reaction of methyl Grignard reagents with boron trifluoride etherate, followed by treatment with potassium fluoride .

Industrial Production Methods

In industrial settings, the production of potassium methyltrifluoroborate often employs continuous-flow chemistry techniques. This approach enhances the scalability and efficiency of the synthesis process, allowing for the production of large quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Potassium methyltrifluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium-based catalysts, such as PdCl₂(dppf)·CH₂Cl₂, are commonly used in cross-coupling reactions involving potassium methyltrifluoroborate.

Basic Conditions: The reactions typically occur under basic conditions, which facilitate the hydrolysis of the trifluoroborate to its reactive boronate form.

Major Products

The major products formed from these reactions include various substituted aromatic and aliphatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium ethyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

Uniqueness

Potassium methyltrifluoroborate is unique due to its high stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, it is moisture- and air-stable, making it easier to handle and store . Additionally, its ability to participate in a variety of cross-coupling reactions with high efficiency and selectivity sets it apart from other organoboron reagents .

Actividad Biológica

Potassium methyltrifluoroborate (KMeBF₃) is a significant organotrifluoroborate compound utilized primarily in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article explores its biological activity, mechanisms, applications in medicinal chemistry, and relevant research findings.

Overview of Potassium Methyltrifluoroborate

Chemical Structure and Properties

- Chemical Formula : CH₃BF₃K

- Molecular Weight : 133.87 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in polar solvents such as water and alcohols

Potassium methyltrifluoroborate is recognized for its stability and versatility, making it an essential reagent in organic chemistry. Its primary function is to facilitate the formation of carbon-carbon bonds through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The primary mechanism by which potassium methyltrifluoroborate exerts its biological activity is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves:

- Activation of the Boron Compound : The boron atom in KMeBF₃ acts as a nucleophile, reacting with electrophiles (e.g., aryl halides).

- Formation of Carbon-Carbon Bonds : The reaction results in the formation of new carbon-carbon bonds, which are crucial for synthesizing various organic compounds, including pharmaceuticals.

Applications in Medicinal Chemistry

Potassium methyltrifluoroborate has been extensively employed in the synthesis of biologically active compounds. Some notable applications include:

- Synthesis of Anticancer Agents : It has been used to synthesize compounds that show potential anticancer activity.

- Development of G-Protein Coupled Receptor Antagonists : The compound plays a role in creating inhibitors for various receptors, enhancing drug development processes.

- Pharmaceutical Intermediates : KMeBF₃ is utilized to produce intermediates that are essential for synthesizing complex drugs.

Table 1: Summary of Research Findings on Potassium Methyltrifluoroborate

| Study Reference | Reaction Type | Yield (%) | Notable Compounds Synthesized |

|---|---|---|---|

| Suzuki Coupling | 60-85 | Substituted Aromatics | |

| Cross-Coupling | 29-77 | Cyclopropyl Derivatives | |

| Halopurine Synthesis | 70-90 | Substituted Purines |

- Study on Cross-Coupling Reactions : Molander et al. demonstrated that potassium methyltrifluoroborate effectively couples with various electrophiles, yielding substituted aromatic compounds critical for drug discovery .

- Research on Cyclopropyl Derivatives : A study highlighted the successful synthesis of cyclopropyl-containing compounds using potassium methyltrifluoroborate, achieving moderate to good yields (29%-77%) . These compounds are significant due to their presence in many natural products and drugs.

- Synthesis of Substituted Purines : Another important application involved using KMeBF₃ to synthesize substituted purines from halopurines with yields ranging from 70% to 90%, showcasing its utility in creating biologically relevant molecules .

Pharmacokinetics and Toxicology

While potassium methyltrifluoroborate is primarily a reagent rather than a drug, understanding its pharmacokinetics is essential for safety during handling and application:

- Stability : It is stable under air and moisture, reducing risks during laboratory use.

- Toxicity Studies : Limited data exists on its toxicity; however, standard safety protocols should be followed due to its chemical nature.

Propiedades

IUPAC Name |

potassium;trifluoro(methyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635655 | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-28-7 | |

| Record name | Borate(1-), trifluoromethyl-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13862-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Trifluoro(methyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.